chaetoglobosin B
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Overview
Description
Chaetoglobosin B is a natural product found in Chaetomium globosum and Chaetomium subaffine. It has a role as an antineoplastic agent and a Chaetomium metabolite. It is a cytochalasan alkaloid, a member of indoles, a macrocycle and a secondary alpha-hydroxy ketone.
Scientific Research Applications
Immunomodulatory Properties
Chaetoglobosin F, a related compound to Chaetoglobosin B, has demonstrated immunomodulatory properties. It inhibits the maturation and function of dendritic cells, which are key in modulating immune responses. This property could be useful in controlling autoimmune and/or inflammatory diseases (Hua et al., 2013).
Anti-inflammatory and Antioxidant Effects
Chaetoglobosin Vb, another analogue, has shown significant anti-inflammatory and antioxidant effects in stimulated cells. It inhibits the expression of pro-inflammatory genes and proteins, demonstrating potential for therapeutic applications in inflammatory conditions (Zhang et al., 2020).
Inhibition of Inflammatory Mediators
Chaetoglobosin Fex inhibits the production of inflammatory mediators in macrophages, a crucial step in inflammatory processes. Its action suggests a potential role in the treatment of inflammatory diseases (Dou et al., 2011).
Cytotoxicity and Cancer Research
Various chaetoglobosins, including Chaetoglobosin A, have shown cytotoxic activities against different cancer cell lines, suggesting their potential as anticancer agents. Their ability to target cancer cells, even under protective microenvironments, makes them promising candidates for cancer therapy (Knudsen et al., 2014).
Broad Biological Activities
Chaetoglobosins have a wide range of biological activities, including antitumor, antifungal, antibacterial, and anti-HIV activities. This diversity in biological actions points to their potential in various therapeutic applications (Chen et al., 2020).
Agricultural Applications
Chaetoglobosins have shown efficacy against plant diseases, like fruit rot in chilli. Their use as biopesticides in agriculture could be a significant area of application, offering a natural alternative to chemical pesticides (Srinivasan Vm et al., 2017).
Properties
Molecular Formula |
C32H36N2O5 |
---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
(1R,3E,6R,7E,9S,11E,13R,14S,17R,18S)-6,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,15-tetraene-2,5,20-trione |
InChI |
InChI=1S/C32H36N2O5/c1-17-8-7-10-23-30(38)20(4)19(3)28-25(15-21-16-33-24-11-6-5-9-22(21)24)34-31(39)32(23,28)27(36)13-12-26(35)29(37)18(2)14-17/h5-7,9-14,16-17,23,25,28-30,33,37-38H,8,15H2,1-4H3,(H,34,39)/b10-7+,13-12+,18-14+/t17-,23-,25-,28-,29+,30+,32+/m0/s1 |
InChI Key |
VUEFRYQBOMQOMV-MLXGBZTESA-N |
Isomeric SMILES |
C[C@H]\1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@@]2(C(=O)/C=C/C(=O)[C@@H](/C(=C1)/C)O)C(=O)N[C@H]3CC4=CNC5=CC=CC=C54)C)C)O |
Canonical SMILES |
CC1CC=CC2C(C(=C(C3C2(C(=O)C=CC(=O)C(C(=C1)C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C)O |
Synonyms |
chaetoglobosin A chaetoglobosin B chaetoglobosin C chaetoglobosin D chaetoglobosin E chaetoglobosin F chaetoglobosin K chaetoglobosin Q chaetoglobosin R chaetoglobosin T chaetoglobosin U chaetoglobosin V chaetoglobosin W chaetoglobosin Y chaetoglobosins penochalasin K |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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